Array ( [bid] => 103266 )
Scientific Field: Organic Chemistry
Summary: Researchers have synthesized polyazamacrocyclic compounds containing tris(3-aminopropyl)amine (TRPN) units. These macrocycles incorporate fluorophore groups (such as dansyl or quinoline) at different nitrogen atoms.
Methods/Experimental Procedures: The synthesis involves Pd(0)-catalyzed amination of TRPN and oxadiamines.
Scientific Field: Polymer Chemistry
Summary: Amphiphilic copolymers mimicking natural antimicrobial peptides were synthesized. The copolymer, initially an alternating maleic anhydride and 4-methyl-1-pentene copolymer, was modified by grafting with 3-(dimethylamino)-1-propylamine (DMAPA).
Methods/Experimental Procedures: One-pot synthesis involving grafting and imidization.
Results/Outcomes: The resulting copolymers exhibit potent antimicrobial activity, making them promising candidates for medical and industrial applications.
(1-Methyl-3-morpholin-4-ylpropyl)amine is an organic compound characterized by its unique molecular structure, which includes a morpholine ring and an amine functional group. The morpholine ring is a six-membered heterocyclic structure containing one nitrogen atom, while the propyl chain is attached to the nitrogen of the morpholine. This compound is notable for its potential applications in medicinal chemistry and pharmaceuticals due to its ability to interact with various biological targets.
The chemical reactivity of (1-Methyl-3-morpholin-4-ylpropyl)amine can be attributed to its amine functional group, which can participate in several types of reactions:
These reactions are crucial for modifying the compound for specific biological activities or enhancing its pharmacological properties.
(1-Methyl-3-morpholin-4-ylpropyl)amine exhibits various biological activities, particularly in the realm of pharmacology. Its structural features allow it to interact with biological targets effectively. Computational predictions indicate that compounds with similar structures often show significant bioactivity, including:
These activities make it a candidate for further research in drug development.
The synthesis of (1-Methyl-3-morpholin-4-ylpropyl)amine can be achieved through several methods:
Each method's choice depends on the desired yield, purity, and available starting materials.
(1-Methyl-3-morpholin-4-ylpropyl)amine has potential applications in:
Interaction studies involving (1-Methyl-3-morpholin-4-ylpropyl)amine focus on its binding affinity and activity against specific biological targets. Techniques such as:
These studies are essential for understanding the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with (1-Methyl-3-morpholin-4-ylpropyl)amine. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(Methylamino)-morpholine | Morpholine ring with methylamino group | Enhanced solubility and bioactivity |
| N,N-Dimethylmorpholine | Two methyl groups on nitrogen | Increased lipophilicity |
| 3-(Aminomethyl)morpholine | Aminomethyl substitution at position 3 | Potential for diverse biological interactions |
These compounds exhibit varying degrees of biological activity and reactivity based on their structural differences. The unique combination of a morpholine ring and propyl chain in (1-Methyl-3-morpholin-4-ylpropyl)amine may confer distinct advantages in terms of selectivity and potency compared to its analogs.
(1-Methyl-3-morpholin-4-ylpropyl)amine has the molecular formula C₈H₁₈N₂O and a molar mass of 158.24 g/mol. The molecule consists of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to a butan-2-amine backbone, with a methyl group at the first carbon of the propyl chain. This configuration imparts both basicity and hydrogen-bonding capabilities, influencing its solubility in polar solvents like water and ethanol.
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 225.8±20.0 °C (predicted) | |
| Density | 0.998±0.06 g/cm³ (predicted) | |
| pKa | 10.01±0.10 (predicted) | |
| Refractive Index | Not reported | — |
The compound is typically a viscous liquid at room temperature and requires storage under inert conditions due to its air sensitivity.
Corrosive;Irritant